(E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one
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Overview
Description
(E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a nitro group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a type of aldol condensation that occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 4-methyl-3-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction is carried out at room temperature and usually takes several hours to complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as solid bases, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chalcones with various functional groups.
Scientific Research Applications
(E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the methyl group.
(E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the nitro group.
(E)-3-(4-methyl-3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
(E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-7-8-13(11-15(12)17(19)20)9-10-16(18)14-5-3-2-4-6-14/h2-11H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHQEJQSRYJWBV-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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